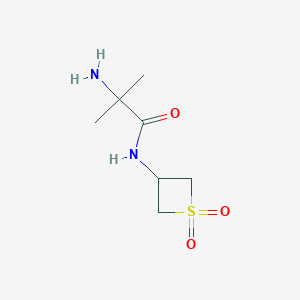
2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide is a chemical compound with a unique structure that includes an amino group, a dioxidothietan ring, and a methylpropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide involves multiple steps. One common method includes the reaction of a suitable amine with a substituted anthranilic acid or anthranilic amide. The process typically involves the following steps :
Formation of Intermediate Compounds: The initial step involves the reaction of a compound of formula (VII) with a compound of formula (X) to obtain a compound of formula (VI).
Oxidation: The intermediate compound (VI) is then oxidized using a suitable oxidizing agent and acid to form a compound of formula (V).
Conversion: The oxidized compound (V) is converted into the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The amino group and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide: Unique due to its dioxidothietan ring.
2-Amino-2-methylpropanamide: Lacks the dioxidothietan ring, making it less reactive in certain contexts.
N-(1,1-Dioxidothietan-3-yl)-2-methylpropanamide: Missing the amino group, affecting its chemical properties.
Uniqueness
The presence of the dioxidothietan ring in this compound distinguishes it from similar compounds
Eigenschaften
Molekularformel |
C7H14N2O3S |
|---|---|
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
2-amino-N-(1,1-dioxothietan-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C7H14N2O3S/c1-7(2,8)6(10)9-5-3-13(11,12)4-5/h5H,3-4,8H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
CEYGCSNLEVBMMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)NC1CS(=O)(=O)C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















